molecular formula C9H10FNO2 B269409 2-(3-fluorophenoxy)-N-methylacetamide

2-(3-fluorophenoxy)-N-methylacetamide

Katalognummer B269409
Molekulargewicht: 183.18 g/mol
InChI-Schlüssel: FVRLPKCNOYWRNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-fluorophenoxy)-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, N-methyl-2-(3-fluorophenoxy)acetamide, and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of 2-(3-fluorophenoxy)-N-methylacetamide is not fully understood. However, it is believed to act as a ligand and bind to metal ions, which can result in the formation of metal complexes. These metal complexes have been shown to have biological activities, which may be attributed to the presence of the ligand.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well studied. However, studies have shown that metal complexes formed using this compound as a ligand have exhibited antimicrobial and anticancer properties. These properties may be attributed to the presence of the metal ions and the ligand.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(3-fluorophenoxy)-N-methylacetamide in lab experiments include its ease of synthesis, availability, and potential applications in various fields of scientific research. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its biological activities.

Zukünftige Richtungen

The future directions of research on 2-(3-fluorophenoxy)-N-methylacetamide include the synthesis of metal complexes using this compound as a ligand and testing their biological activities. Further studies are also needed to understand the mechanism of action and the biochemical and physiological effects of this compound. The potential applications of this compound in materials science and pharmaceuticals also need to be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ease of synthesis, availability, and potential applications make it an attractive compound for further research. However, the lack of understanding of its mechanism of action and the need for further studies to fully understand its biological activities are limitations that need to be addressed.

Synthesemethoden

2-(3-fluorophenoxy)-N-methylacetamide can be synthesized using various methods, including the reaction of 3-fluoroanisole with N-methylacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-fluorophenol with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.

Wissenschaftliche Forschungsanwendungen

2-(3-fluorophenoxy)-N-methylacetamide has shown potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been tested for their biological activities such as antimicrobial and anticancer properties. This compound has also been used as a building block in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

Molekularformel

C9H10FNO2

Molekulargewicht

183.18 g/mol

IUPAC-Name

2-(3-fluorophenoxy)-N-methylacetamide

InChI

InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)

InChI-Schlüssel

FVRLPKCNOYWRNA-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=CC(=CC=C1)F

Kanonische SMILES

CNC(=O)COC1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.